molecular formula C18H16O2S B324509 [3-(Benzyloxy)phenyl](2-thienyl)methanol

[3-(Benzyloxy)phenyl](2-thienyl)methanol

Cat. No.: B324509
M. Wt: 296.4 g/mol
InChI Key: YPNRORHJPXPVEH-UHFFFAOYSA-N
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Description

3-(Benzyloxy)phenylmethanol is a bifunctional aromatic alcohol characterized by a benzyloxy-substituted phenyl ring and a 2-thienyl group attached to a central hydroxymethyl (-CH₂OH) moiety. The benzyloxy group (PhCH₂O-) at the 3-position of the phenyl ring enhances steric bulk and electron-donating properties, while the 2-thienyl group introduces heteroaromaticity and π-conjugation variability. The methanol group enables hydrogen bonding, influencing solubility and reactivity.

Properties

Molecular Formula

C18H16O2S

Molecular Weight

296.4 g/mol

IUPAC Name

(3-phenylmethoxyphenyl)-thiophen-2-ylmethanol

InChI

InChI=1S/C18H16O2S/c19-18(17-10-5-11-21-17)15-8-4-9-16(12-15)20-13-14-6-2-1-3-7-14/h1-12,18-19H,13H2

InChI Key

YPNRORHJPXPVEH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C3=CC=CS3)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C3=CC=CS3)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Backbone: Contains a phenolic -OH group instead of a hydroxymethyl (-CH₂OH) group.
  • Substituents : Features a benzyloxy group at the 4-position and a phenethoxy (-OCH₂CH₂Ph) group at the 3-position of the phenyl ring, compared to the target compound’s 3-benzyloxy and 2-thienyl groups.

Properties :

  • Higher polarity due to the phenolic -OH group, increasing water solubility compared to the target compound’s -CH₂OH.

3-[(2-Methylbenzyl)oxy]-1-benzothiophene-2-carbonitrile ()

Structural Differences :

  • Core : Benzothiophene (fused thiophene-benzene) vs. the target’s discrete phenyl and thienyl groups.
  • Functional Groups : Contains a nitrile (-CN) group instead of -CH₂OH, introducing strong electron-withdrawing effects.

Properties :

  • Nitrile group enhances thermal stability and rigidity compared to the target’s flexible -CH₂OH.

2-[3-(Benzyloxy)-4-methoxyphenyl]acetic acid ()

Structural Differences :

  • Backbone : Phenylacetic acid (-CH₂COOH) vs. the target’s hydroxymethyl (-CH₂OH).
  • Substituents : Methoxy (-OCH₃) at the 4-position and benzyloxy at the 3-position.

Properties :

  • Carboxylic acid group confers higher acidity (pKa ~4-5) and water solubility compared to the target’s alcohol (pKa ~15-16).
  • Methoxy group enhances electron donation, stabilizing the aromatic ring against electrophilic attack.

3-Phenoxybenzenemethanol ()

Structural Differences :

  • Substituents: Phenoxy (-OPh) group at the 3-position of the phenyl ring vs. the target’s benzyloxy (-OCH₂Ph).
  • Core : Single phenyl ring with -CH₂OH, lacking the thienyl group.

Properties :

  • Phenoxy group reduces steric bulk compared to benzyloxy, increasing accessibility for nucleophilic reactions.
  • Absence of thienyl limits electronic diversity; lower lipophilicity (LogP ~2.5) than the target compound (estimated LogP ~3.2).

Tabular Comparison

Compound Molecular Weight Key Functional Groups Key Substituents Polarity Applications
3-(Benzyloxy)phenylmethanol ~296.35* -CH₂OH, -OCH₂Ph 3-Benzyloxy, 2-thienyl Moderate Pharmaceuticals, materials
4-(Benzyloxy)-3-phenethoxyphenol 336.38 -OH, -OCH₂Ph, -OCH₂CH₂Ph 4-Benzyloxy, 3-phenethoxy High Antioxidants, polymers
3-[(2-Methylbenzyl)oxy]-1-benzothiophene-2-carbonitrile 279.36 -CN, -OCH₂(2-MePh) Benzothiophene, 2-methylbenzyloxy Low Semiconductors, inhibitors
2-[3-(Benzyloxy)-4-methoxyphenyl]acetic acid 302.33 -COOH, -OCH₂Ph, -OCH₃ 3-Benzyloxy, 4-methoxy High NSAIDs, MOFs
3-Phenoxybenzenemethanol 200.23 -CH₂OH, -OPh 3-Phenoxy Moderate Surfactants, fragrances

*Estimated based on molecular formula C₁₈H₁₆O₂S.

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